molecular formula C9H14O3 B2808858 Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate CAS No. 2248298-10-2

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate

Cat. No.: B2808858
CAS No.: 2248298-10-2
M. Wt: 170.208
InChI Key: BLHYAXHSGCOLHE-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-oxaspiro[23]hexane-5-carboxylate is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate typically involves the reaction of 3-methylenecyclobutane-1-carboxylate with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate spirooxirane, which is then converted to the desired spirocyclic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for potential scale-up processes, which would involve optimization of reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate exerts its effects is primarily through its reactivity in chemical transformations. The spirocyclic structure provides a unique steric and electronic environment that influences the reactivity of the compound. This can lead to the formation of specific products in synthetic reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
  • 3-methylenecyclobutane-1-carboxylate
  • Ethyl 5-methyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate

Uniqueness

Ethyl 5-methyl-1-oxaspiro[2The presence of the ethyl ester group also differentiates it from other similar compounds, influencing its solubility and reactivity in various chemical environments .

Properties

IUPAC Name

ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-11-7(10)8(2)4-9(5-8)6-12-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHYAXHSGCOLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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